N-(3-chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(3-Chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with chloro, fluoro, dimethyl, and trifluoromethyl groups. These substitutions contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution reactions: The chloro and fluoro groups are introduced via halogenation reactions, using reagents like thionyl chloride or fluorinating agents.
Amide bond formation: The final step involves coupling the pyrazolo[3,4-b]pyridine derivative with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organometallic reagents (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes, receptors, or ion channels. The presence of halogen atoms and the trifluoromethyl group may enhance its binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-Chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(methyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide: Similar structure but lacks the trifluoromethyl group.
N~1~-(3-Chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(ethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide: Similar structure with an ethyl group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N1-(3-chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C18H15ClF4N4O2 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H15ClF4N4O2/c1-9-16-11(18(21,22)23)8-15(29)27(17(16)25-26(9)2)6-5-14(28)24-10-3-4-13(20)12(19)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,24,28) |
InChI Key |
GRROWRKGGVGZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)NC3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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